molecular formula C12H14Cl2FN3 B2952666 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 1444317-03-6

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B2952666
CAS No.: 1444317-03-6
M. Wt: 290.16
InChI Key: GCOPYQIODAWBKT-UHFFFAOYSA-N
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Description

This compound (CAS: 1443982-05-5) is an imidazo[4,5-c]pyridine derivative substituted at the 1-position with a 4-fluorophenyl group and formulated as a dihydrochloride salt. Its molecular formula is C₁₂H₁₃ClFN₃, with a molecular weight of 253.70 g/mol . The fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry applications, while the dihydrochloride salt improves aqueous solubility for pharmaceutical use .

Properties

IUPAC Name

1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.2ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;;/h1-4,8,14H,5-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOPYQIODAWBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 1443982-05-5) is a heterocyclic compound featuring a fused imidazo-pyridine ring with a fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for developing therapeutic agents.

  • Chemical Formula : C12H13ClFN3
  • Molecular Weight : 253.71 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

The biological activity of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or modulate receptor activity involved in various disease pathways. This interaction can lead to therapeutic effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro efficacy against various pathogens. The results showed that the compound could effectively inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.44
Staphylococcus epidermidis0.250.50

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, it showed IC50 values of approximately 7.01 ± 0.60 μM against HeLa cells and 8.55 ± 0.35 μM against NCI-H460 cells .

Cell LineIC50 (μM)
HeLa7.01 ± 0.60
NCI-H4608.55 ± 0.35
MCF-714.31 ± 0.90

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that the introduction of different substituents at specific positions on the imidazo-pyridine core can enhance or diminish its activity against microbial and cancerous cells . For example, the presence of lipophilic groups has been correlated with increased potency.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of several derivatives of imidazo-pyridine compounds including the target compound. The findings indicated that modifications at the fluorophenyl position could lead to enhanced activity against resistant strains of bacteria .
  • Anticancer Screening : In another investigation focusing on anticancer properties, derivatives were screened for their ability to induce apoptosis in cancer cells. The results highlighted that certain modifications significantly improved the cytotoxic effects compared to the parent compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and salt forms of analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Salt Form
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride 4-Fluorophenyl C₁₂H₁₃ClFN₃ 253.70 1443982-05-5 Dihydrochloride
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride 2-Phenylethyl C₁₄H₁₈ClN₃ 263.77 1427380-69-5 Dihydrochloride
1-(4-Methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-Methylphenyl C₁₃H₁₅N₃ 213.28 1339149-89-1 Free base
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride Cyclopropyl C₉H₁₂Cl₂N₃ 263.12 1235441-13-0 Dihydrochloride
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-Fluorophenyl (at C4) C₁₂H₁₂FN₃ 217.24 7271-09-2 Free base

Notes:

  • Substituent Effects: The 4-fluorophenyl group in the main compound provides electron-withdrawing properties, enhancing stability compared to the electron-donating 4-methylphenyl analog .
  • Salt Forms : Dihydrochloride salts (e.g., main compound) exhibit higher solubility in aqueous media compared to free bases (e.g., 4-methylphenyl analog) .
  • Positional Isomerism : The 4-(4-fluorophenyl) isomer (CAS: 7271-09-2) has distinct steric and electronic properties due to substitution at the pyridine ring’s 4-position .

Functional and Application Differences

Pharmaceutical Potential
  • The main compound’s dihydrochloride form is prioritized for drug development due to its solubility and stability. It serves as a key intermediate in kinase inhibitor synthesis .
  • The 1-cyclopropyl analog (CAS: 1235441-13-0) is explored for its rigid structure, which may enhance target selectivity in neurological disorders .
Commercial Availability
  • The main compound and 1-(2-phenylethyl) analog are available in bulk quantities from suppliers like American Elements and CymitQuimica, with purity levels up to 99.999% .

Research Findings and Data Gaps

  • Biological Activity: Fluorinated imidazo[4,5-c]pyridines generally show higher receptor-binding affinity than non-fluorinated counterparts, as seen in comparative studies of 4-fluorophenyl vs. phenyl derivatives .

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